N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and prop-2-enyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with propargyl bromide under basic conditions to yield N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylamine. The final step involves the reaction of this amine with oxalic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Scientific Research Applications
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine
- N-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine
- N-[2-(2,5-dichlorophenoxy)ethyl]cyclopropanamine
Uniqueness
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific combination of dichlorophenoxy and prop-2-enyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO.C2H2O4/c1-3-7-17(8-4-2)9-10-18-14-11-12(15)5-6-13(14)16;3-1(4)2(5)6/h3-6,11H,1-2,7-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPUVWHLKPCXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=C(C=CC(=C1)Cl)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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